1,4,10-Trimethoxy-5-methylanthracene
Description
1,4,10-Trimethoxy-5-methylanthracene is an organic compound belonging to the anthracene family. It is characterized by its three methoxy groups and a methyl group attached to the anthracene core. The molecular formula of this compound is C18H18O3, and it has a molecular weight of 282.33 g/mol
Properties
CAS No. |
834867-39-9 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1,4,10-trimethoxy-5-methylanthracene |
InChI |
InChI=1S/C18H18O3/c1-11-6-5-7-12-10-13-14(19-2)8-9-15(20-3)17(13)18(21-4)16(11)12/h5-10H,1-4H3 |
InChI Key |
NLBOBYJFPYSWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=CC=C(C3=C2OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trimethoxy-5-methylanthracene typically involves the methylation of anthracene derivatives. One common method includes the use of methoxy reagents under controlled conditions to introduce methoxy groups at specific positions on the anthracene ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the methylation process .
Industrial Production Methods
Industrial production of 1,4,10-Trimethoxy-5-methylanthracene may involve large-scale methylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4,10-Trimethoxy-5-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under specific conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted anthracene compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
1,4,10-Trimethoxy-5-methylanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4,10-Trimethoxy-5-methylanthracene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxyanthracene: Similar in structure but lacks the additional methoxy group at the 10th position.
1,4,9-Trimethoxyanthracene: Similar but with the methoxy group at the 9th position instead of the 10th.
5-Methylanthracene: Lacks the methoxy groups but has the methyl group at the 5th position.
Uniqueness
1,4,10-Trimethoxy-5-methylanthracene is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives.
Biological Activity
1,4,10-Trimethoxy-5-methylanthracene is an organic compound belonging to the anthracene family, characterized by three methoxy groups and a methyl group attached to the anthracene core. Its molecular formula is C18H18O3, with a molecular weight of 282.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The biological activity of 1,4,10-Trimethoxy-5-methylanthracene is primarily attributed to its interaction with various molecular targets in biological systems. The compound may influence several cellular pathways, including:
- Enzyme Interaction : It can modulate the activity of specific enzymes involved in metabolic processes.
- Receptor Binding : The compound may bind to receptors that regulate cell signaling pathways.
- Oxidative Stress Modulation : It potentially affects oxidative stress responses within cells, which is crucial for maintaining cellular health and function.
Antimicrobial Properties
Research indicates that 1,4,10-Trimethoxy-5-methylanthracene exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, 1,4,10-Trimethoxy-5-methylanthracene has been studied for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing and proliferating.
Case Study: Anticancer Effects on Murine Melanoma
A study conducted on murine melanoma B16 cells demonstrated that treatment with 1,4,10-Trimethoxy-5-methylanthracene resulted in a significant reduction in cell viability compared to untreated controls. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Comparative Analysis with Similar Compounds
When compared to other anthracene derivatives such as 1,4-Dimethoxyanthracene and 1,4,9-Trimethoxyanthracene, 1,4,10-Trimethoxy-5-methylanthracene exhibits unique biological activities attributed to its specific methoxy and methyl group positioning.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1,4-Dimethoxyanthracene | Lacks methoxy group at position 10 | Moderate antimicrobial properties |
| 1,4,9-Trimethoxyanthracene | Methoxy group at position 9 | Limited anticancer activity |
| 1,4,10-Trimethoxy-5-methylanthracene | Three methoxy groups at positions 1, 4 & 10 | Strong antimicrobial and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
